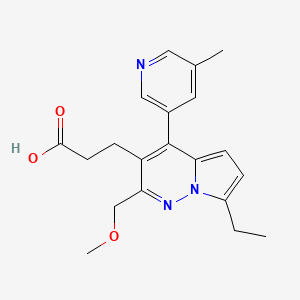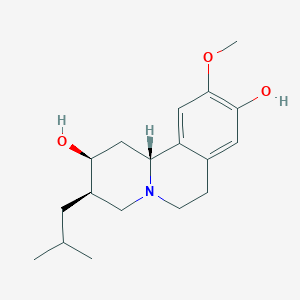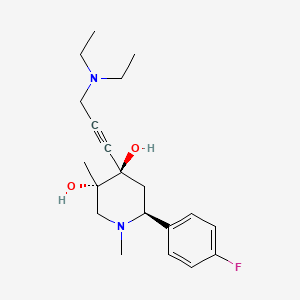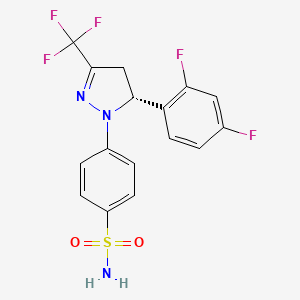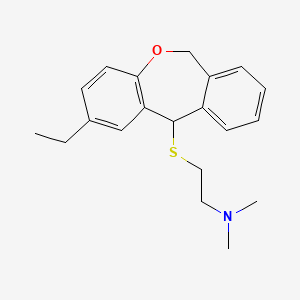
5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(321)oct-3-yl)-, exo- is a complex organic compound with a unique structure that combines a pyrimidine ring with a bicyclic octane system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Bicyclic Octane System: This step involves the formation of the azabicyclo octane ring, which can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the pyrimidine ring with the azabicyclo octane system, often using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the bicyclic system, potentially leading to the formation of amines or reduced bicyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy group or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced bicyclic structures.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The methoxy and phenylmethyl groups can further influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-phenethyl-3-beta-nortropanyl)
- 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(3-beta-tropanyl)
Uniqueness
The unique combination of the pyrimidine ring with the bicyclic octane system and the specific substitution pattern distinguishes this compound from its analogs. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
84923-00-2 |
|---|---|
Molekularformel |
C20H24N4O2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-26-20-18(11-21-13-22-20)19(25)23-15-9-16-7-8-17(10-15)24(16)12-14-5-3-2-4-6-14/h2-6,11,13,15-17H,7-10,12H2,1H3,(H,23,25) |
InChI-Schlüssel |
DKZNCEHGTWVAQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)
